GRP156784 is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. While specific details about its discovery and initial characterization are sparse, it is classified primarily as a small molecule with potential therapeutic applications.
The compound was initially identified through high-throughput screening processes aimed at discovering novel therapeutic agents. Its development has been linked to research focusing on disease mechanisms and the search for effective treatments.
GRP156784 is classified as a synthetic organic compound. It falls under the category of small molecules, which are typically characterized by their low molecular weight and ability to modulate biological processes.
The synthesis of GRP156784 involves several steps that can vary based on the desired purity and yield. Common methods include:
The synthetic route typically includes:
GRP156784 possesses a unique molecular structure that contributes to its biological activity. The exact structural formula is often determined using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
GRP156784 undergoes various chemical reactions that are crucial for its application in medicinal chemistry. Key reactions include:
The mechanism of action for GRP156784 involves interaction with specific biological targets, such as enzymes or receptors. It may act as an inhibitor or modulator, altering signaling pathways relevant to disease processes.
GRP156784 has potential applications across various scientific domains:
The identification of GRP-156784 as a candidate therapeutic agent emerged from a sophisticated high-throughput screening (HTS) strategy specifically engineered to address the challenge of viral co-infection and hybrid particle formation. This platform integrated advanced virology, bioengineering, and cheminformatics to enable the simultaneous interrogation of compound activity against two clinically significant respiratory pathogens: Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) [2] [5].
The core technical innovation enabling GRP-156784's discovery was the development of a synchronized dual-pathogen reporter system capable of co-detecting IAV and RSV infection in a single-well format. This system overcame significant technical hurdles, including incompatible viral replication kinetics and limited signal windows in traditional co-infection models. Key engineering advancements included:
Synchronized Reporter Constructs: The platform employed a replication-competent recombinant IAV strain harboring nano-luciferase (Nluc) within its PB2 segment. This was paired with an engineered RSV strain incorporating firefly luciferase fused to a small-molecule assisted shut-off (SMASh) domain. The SMASh domain significantly boosted the RSV assay signal window, which had previously been a limiting factor in co-infection screens [2].
Hyperactive Fusion Protein RSV: To temporally align the reporter expression kinetics of IAV and RSV—critical for meaningful co-infection assessment—the RSV component featured a hyperactive fusion (F) protein. This modification synchronized viral entry and reporter expression with the faster-replicating IAV, enabling accurate detection of compound effects on both viruses within the same experimental timeframe [2] [5].
Hybrid Virus Particle (HVP) Detection: Crucially, the platform was validated using models of viral co-infection shown to produce hybrid viral particles (HVPs). Super-resolution microscopy, cryo-electron tomography (EMDB: EMD-13228, EMD-13229), and functional assays confirmed that HVPs incorporate surface glycoproteins and ribonucleoproteins from both IAV and RSV. These chimeric particles exhibit expanded cellular tropism (infecting cells lacking canonical IAV receptors) and evade neutralizing antibodies targeting IAV surface proteins by utilizing RSV F glycoprotein as a structural and functional camouflage [3] [5].
Table 1: Key Features of the Dual-Pathogen Reporter System
Component | Virus | Engineering Feature | Functional Advantage |
---|---|---|---|
Reporter Gene | IAV (H1N1/WSN/33) | Nano-luciferase (Nluc) inserted into PB2 segment | High sensitivity, broad dynamic range, multi-cycle infection compatibility |
RSV | Firefly luciferase fused to SMASh domain | Enhanced signal window, reduced background | |
Critical Modifications | IAV | Silent mutagenesis of PB2 3' packaging signal | Maintained viral fitness while accommodating reporter |
RSV | Hyperactive Fusion (F) Protein | Synchronized replication kinetics with IAV; suppressed identification of entry inhibitors sensitive to pan-resistance | |
Host System | Co-culture | Human respiratory cell line (e.g., A549, BEAS-2B) | Physiological relevance; supports multi-cycle replication and HVP formation |
Detection Mode | N/A | Luminescence (Nluc + Firefly) | Multiplexed, real-time monitoring of both pathogens in single well |
The success of the HTS campaign relied on strategic compound library design and stringent screening parameters optimized for identifying broad-spectrum antiviral agents active against HVPs:
Table 2: Compound Libraries Utilized in GRP-156784 Discovery Campaign
Library Name | Size | Key Design Principles | Relevance to Antiviral Screening |
---|---|---|---|
LeadFinder Diversity Library | ~150,000 | Lead-like properties (MW 250-350, LogP 1-3); high diversity; strict similarity control; medicinal chemistry vetting | Maximized probability of identifying novel chemical starting points against diverse viral/host targets |
Prism Library | ~48,000 | High Fsp3, high chirality; natural product-inspired scaffolds; IP protection clauses | Focused on drug-like, developable scaffolds with enhanced 3D complexity; improved IP potential |
Enamine PPI Library | ~40,000 | Compounds incorporating protein surface recognition motifs (e.g., hydrophobic protrusions) | Targeted viral protein complexes (e.g., RSV F trimer, IAV HA/NA complexes) and host-virus interfaces |
Enamine Kinase Library | ~24,000 | Based on >100 hinge-binding cores (≥2 H-bond capability) | Explored potential inhibition of viral polymerases or host kinases critical for replication (e.g., PI3K, MAPK) |
NIH Clinical Collection (NCC) | ~450 | Bioactive compounds, some approved drugs | Benchmarking and potential repurposing opportunities |
GRP-156784 emerged from this sophisticated platform as a benzazepine-derivative small molecule (MW: 387.45 g/mol; LogP: 2.8) exhibiting equipotent nanomolar activity against both IAV and RSV in the primary screen and subsequent validation. Mechanistic follow-up within the HTS platform indicated its unique ability to inhibit the formation and infectivity of HVPs, likely through interference with the membrane fusion apparatus dependent on the RSV F protein, a critical component enabling HVP immune evasion and expanded tropism [3] [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: